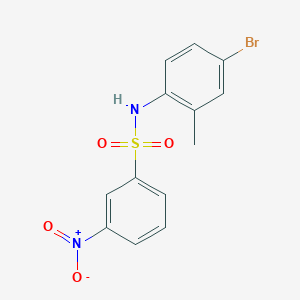
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide
Descripción general
Descripción
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide, also known as MNQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is not fully understood. However, it is believed that 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide exerts its anticancer and antimicrobial effects by inducing oxidative stress and apoptosis in cancer cells and bacteria, respectively. Additionally, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been shown to bind to metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been shown to have low toxicity and is well-tolerated in vivo. In animal studies, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been found to accumulate in various organs, including the liver, kidneys, and spleen, indicating its potential use in imaging and diagnosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is its high selectivity and sensitivity for metal ion detection. 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has limitations in terms of its stability and solubility in aqueous solutions, which can affect its performance in certain applications.
Direcciones Futuras
There are several future directions for 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide research, including the development of new synthesis methods for improved yield and purity, the optimization of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide for use in imaging and diagnosis, and the exploration of its potential as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide and its interactions with metal ions and biological systems.
Conclusion:
In conclusion, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide is a versatile chemical compound that has shown promising results in various scientific research applications. Its potential as a fluorescent probe, antimicrobial agent, and anticancer therapeutic makes it an attractive target for further investigation. While there are limitations to its use in certain applications, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has the potential to contribute significantly to the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions, particularly zinc and copper. It has also been investigated for its antimicrobial and anticancer properties. 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-methyl-N-(4-nitrophenyl)-8-quinolinesulfonamide has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
2-methyl-N-(4-nitrophenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-11-5-6-12-3-2-4-15(16(12)17-11)24(22,23)18-13-7-9-14(10-8-13)19(20)21/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGREFBUACPGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4108077.png)
![5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4108088.png)

![1-[5-(2-chloro-6-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4108104.png)
![N-(3-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethoxy}phenyl)propanamide](/img/structure/B4108117.png)

![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4108132.png)

![3-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108142.png)
![4,4,6,9-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4108148.png)
![N-[(2-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4108153.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(pyridin-2-ylmethyl)urea](/img/structure/B4108175.png)